molecular formula C8H5N3O8 B14711716 Methyl 2,4,6-trinitrobenzoate CAS No. 15012-38-1

Methyl 2,4,6-trinitrobenzoate

Cat. No.: B14711716
CAS No.: 15012-38-1
M. Wt: 271.14 g/mol
InChI Key: AWCIFPRMQDLFMD-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trinitrobenzoate is an organic compound with the molecular formula C8H5N3O8. It is a derivative of benzoic acid, where three nitro groups are substituted at the 2, 4, and 6 positions, and a methyl ester group is attached to the carboxyl group. This compound is known for its high reactivity due to the presence of multiple nitro groups, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trinitrobenzoate can be synthesized through the nitration of methyl benzoate. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction safely. Continuous monitoring and control of reaction parameters are crucial to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

Methyl 2,4,6-trinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4,6-trinitrobenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of nitro groups and a methyl ester group, which imparts distinct chemical properties and reactivity. Its ester functionality allows for specific reactions and applications that are not possible with similar compounds like TNT or picric acid .

Properties

CAS No.

15012-38-1

Molecular Formula

C8H5N3O8

Molecular Weight

271.14 g/mol

IUPAC Name

methyl 2,4,6-trinitrobenzoate

InChI

InChI=1S/C8H5N3O8/c1-19-8(12)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3

InChI Key

AWCIFPRMQDLFMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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